L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is not fully understood. However, it is believed to interact with specific receptors in the body and modulate different signaling pathways. The compound has been shown to have an inhibitory effect on certain enzymes and can also act as a free radical scavenger.
Biochemical And Physiological Effects
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has been shown to have various biochemical and physiological effects. It has been studied for its potential to improve blood flow, reduce inflammation, and protect against oxidative stress. The compound has also been investigated for its potential to enhance immune function and promote wound healing.
Advantages And Limitations For Lab Experiments
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has several advantages and limitations for lab experiments. One of the advantages is its potential as a drug delivery system due to its ability to interact with specific receptors in the body. However, the compound is relatively new and has not been extensively studied, which can be a limitation for researchers.
Future Directions
There are several potential future directions for L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1). One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a diagnostic tool for certain diseases. Additionally, the compound could be studied for its potential to improve immune function and wound healing. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex compound that has potential applications in various scientific fields. The compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis method for L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) involves the reaction of L-arginine with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide in a 1:1 ratio. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a complex compound that has been characterized using different spectroscopic techniques.
Scientific Research Applications
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) has potential applications in various scientific fields. It has been studied for its antimicrobial activity, anti-inflammatory effects, and potential as a drug delivery system. The compound has also been investigated for its potential as a diagnostic tool for certain diseases.
properties
CAS RN |
121530-58-3 |
---|---|
Product Name |
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) |
Molecular Formula |
C26H34N10O5 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |
InChI |
InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
OHOCQQJBKBVAFF-VWMHFEHESA-N |
Isomeric SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
synonyms |
5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt CI 949 CI-949 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.